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Compound of Interest

Compound Name: Malic acid 4-Me ester

Cat. No.: B15591609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Malic

Acid 4-Methyl Ester (also known as 4-methyl malate or (S)-2-Hydroxybutanedioic acid 4-methyl

ester), a valuable chemical intermediate in various research and development applications.

Due to the limited availability of published experimental spectra for this specific compound, this

document presents a combination of predicted data based on established spectroscopic

principles and data from closely related structural analogs. Detailed experimental protocols for

acquiring such data are also provided, alongside a visual representation of the analytical

workflow.

Chemical Structure and Properties
IUPAC Name: 2-Hydroxy-4-methoxy-4-oxobutanoic acid

Synonyms: Malic acid 4-Me ester, 4-Methyl malate, (S)-2-Hydroxybutanedioic acid 4-methyl

ester

CAS Number: 66178-02-7[1][2]

Molecular Formula: C₅H₈O₅[1][2]

Molecular Weight: 148.11 g/mol [1][2]
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Spectroscopic Data
While specific, experimentally verified spectra for Malic Acid 4-Me Ester are not widely

available in public databases, the following tables summarize the expected spectroscopic

characteristics. These predictions are derived from the analysis of its chemical structure and

comparison with analogous compounds such as malic acid and dimethyl malate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.5 dd 1H CH-OH

~3.7 s 3H O-CH₃

~2.8 dd 1H CH₂ (diastereotopic)

~2.7 dd 1H CH₂ (diastereotopic)

(broad) s 1H OH

(broad) s 1H COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~175 COOH

~171 C=O (ester)

~67 CH-OH

~52 O-CH₃

~38 CH₂

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3500-3300 Broad O-H stretch (alcohol)

3300-2500 Very Broad O-H stretch (carboxylic acid)

~1740 Strong C=O stretch (ester)

~1710 Strong C=O stretch (carboxylic acid)

~1200 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation

148 [M]⁺ (Molecular Ion)

131 [M - OH]⁺

117 [M - OCH₃]⁺

103 [M - COOH]⁺

89 [M - COOCH₃]⁺

59 [COOCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of polar, medium molecular weight organic compounds.

NMR Spectroscopy
Sample Preparation:
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Accurately weigh 5-10 mg of Malic Acid 4-Me Ester.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: 400 MHz NMR Spectrometer

Nuclei: ¹H and ¹³C

Temperature: 298 K

¹H NMR Parameters:

Pulse Program: Standard 1D proton

Number of Scans: 16-64

Relaxation Delay: 1-2 s

Spectral Width: -2 to 12 ppm

¹³C NMR Parameters:

Pulse Program: Standard 1D carbon with proton decoupling

Number of Scans: 1024-4096

Relaxation Delay: 2-5 s

Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy
Sample Preparation:
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For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its

simplicity and minimal sample preparation. A small amount of the crystalline sample is

placed directly on the ATR crystal.

Instrumentation and Parameters:

Spectrometer: FTIR Spectrometer with an ATR accessory

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g.,

methanol or acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

For a volatile compound like a methyl ester, Electron Ionization (EI) is a common technique.

Electrospray ionization (ESI) can also be used, particularly with LC-MS, which would likely

show the [M+H]⁺ or [M-H]⁻ ions.

Instrumentation and Parameters:

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV
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Mass Range: m/z 40-400

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for the

characterization of Malic Acid 4-Me Ester.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Malic Acid 4-
Me Ester.
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Caption: Logical relationship of different NMR parameters in determining the chemical

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Malic Acid 4-Methyl Ester: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591609#spectroscopic-data-nmr-ir-ms-of-malic-
acid-4-me-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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